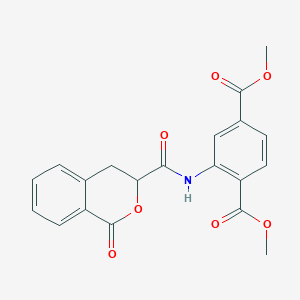
Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1-oxoisochroman-3-carboxamido)terephthalate is a useful research compound. Its molecular formula is C20H17NO7 and its molecular weight is 383.356. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact and Biodegradation
Dimethyl terephthalate (DMT), a primary ingredient in polyester and industrial plastic manufacturing, poses environmental concerns due to its global use. A study by Cheng et al. (2020) identified an esterase gene, dmtH, in Sphingobium sp. C3, capable of transforming DMT into less toxic mono-methyl terephthalate (MMT). This transformation reduces DMT's toxicity, indicating potential applications in environmental bioremediation.
Material Science and Polymer Research
Dimethyl terephthalate plays a critical role in polymer science. Legras et al. (1986) explored its use in simulating the behavior of poly(ethylene terephthalate) in the presence of organic acid salts, leading to insights into polymer crystallization mechanisms. Additionally, Kricheldorf et al. (2005) studied the polycondensation of DMT for producing telechelic poly(butylene terephthalate)s, demonstrating its versatility in creating different polymer structures.
Electrochemical Applications
DMT's electrochemical properties have been studied by Urano et al. (2004), who conducted electrochemical and spectroscopic measurements to clarify its electrochromic characteristics. This research suggests potential applications in developing electrochromic materials and devices.
Chemistry and Catalysis
In the field of catalysis, Bhattacharjee et al. (2014) studied the chromium terephthalate metal–organic framework, MIL-101, for its applications in gas adsorption/separation, energy storage, and heterogeneous catalysis, demonstrating DMT's role in creating advanced catalytic materials.
Medical and Biological Research
In the medical field, Weitl et al. (1981) synthesized carboxamido-2,3-dihydroxyterephthalate conjugates of spermine and spermidine, which proved effective in sequestering and removing plutonium from mice. This illustrates the potential of DMT derivatives in biomedical applications, particularly in toxicology and drug delivery systems.
Analytical Chemistry
De la Torre & Gómez-Hens (2000) developed a method for determining terephthalic acid in drink samples using luminescence with terbium(III). This research highlights DMT's role in analytical methods for food safety and environmental monitoring.
Propriétés
IUPAC Name |
dimethyl 2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-26-18(23)12-7-8-14(19(24)27-2)15(9-12)21-17(22)16-10-11-5-3-4-6-13(11)20(25)28-16/h3-9,16H,10H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWBMFCFAEULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
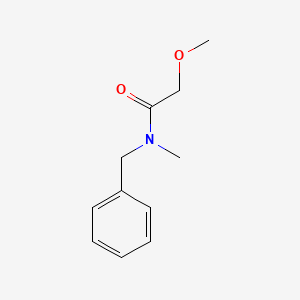

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2956802.png)
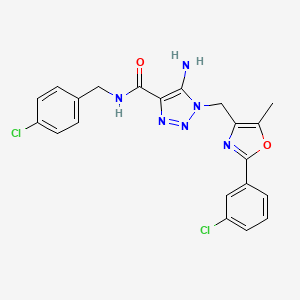
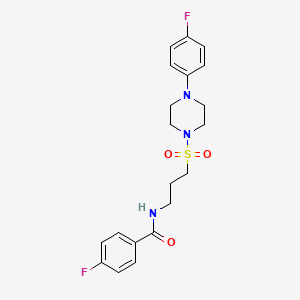
![5-Methyl-4-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}isoxazole](/img/structure/B2956810.png)

![2-(4-chlorophenoxy)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2956813.png)
![1-(3-Methoxyphenyl)-4-({2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)piperazine](/img/structure/B2956815.png)



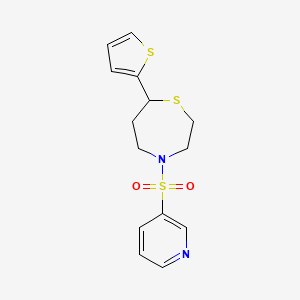
![N-(2-Methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2956823.png)
